[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine
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Overview
Description
[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound that features both bromine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 2-bromobenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethylamine.
Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and sulfur atoms in the compound can participate in various chemical interactions, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
[(2-Bromophenyl)methyl]amine: Lacks the methylsulfanyl group, which may result in different reactivity and applications.
[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.
[(2-Bromophenyl)methyl][3-(ethylsulfanyl)propyl]amine: Contains an ethylsulfanyl group instead of methylsulfanyl, which may affect its steric and electronic properties.
Uniqueness
[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine is unique due to the presence of both bromine and sulfur atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C11H16BrNS |
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Molecular Weight |
274.22 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H16BrNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
DTYUQXRDKJWORB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
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